3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one
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Overview
Description
3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one is a chemical compound with the molecular formula C15H22O2S It is a cyclodecanone derivative featuring a hydroxyl group at the third position and a phenylsulfanyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one typically involves the following steps:
Formation of the Cyclodecanone Ring: The cyclodecanone ring can be synthesized through cyclization reactions involving decane derivatives.
Introduction of the Hydroxyl Group: The hydroxyl group at the third position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions using thiophenol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclodecanone derivatives.
Scientific Research Applications
3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylsulfanyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(methylsulfanyl)cyclodecan-1-one
- 3-Hydroxy-2-(ethylsulfanyl)cyclodecan-1-one
- 3-Hydroxy-2-(propylsulfanyl)cyclodecan-1-one
Uniqueness
3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
106665-17-2 |
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Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3-hydroxy-2-phenylsulfanylcyclodecan-1-one |
InChI |
InChI=1S/C16H22O2S/c17-14-11-7-2-1-3-8-12-15(18)16(14)19-13-9-5-4-6-10-13/h4-6,9-10,14,16-17H,1-3,7-8,11-12H2 |
InChI Key |
LAOVHMUQEOKKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(C(=O)CCC1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
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